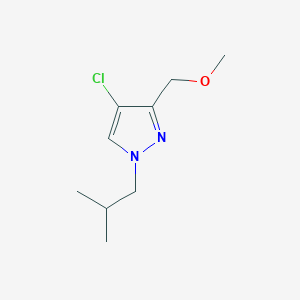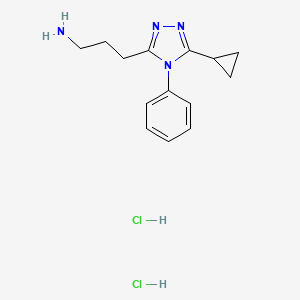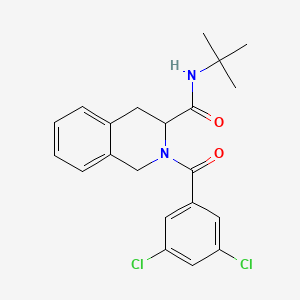
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It was first introduced in the market in 1977 and has since become a popular choice among farmers due to its effectiveness and low toxicity.
作用機序
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect plants from oxidative stress. This leads to the destruction of the chloroplasts in the plant cells, causing the plant to wither and die. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is absorbed by the leaves and roots of the plant and is translocated throughout the plant, making it an effective herbicide for both pre-emergent and post-emergent weed control.
Biochemical and Physiological Effects
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been found to have a low toxicity profile and does not cause any significant harm to humans or animals. However, it can cause eye and skin irritation if it comes into contact with these areas. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is metabolized by the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
実験室実験の利点と制限
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a useful tool for studying the effects of herbicides on plant growth and development. It can be used in laboratory experiments to study the mechanism of action of herbicides and their effect on various crops. However, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has limitations in terms of its specificity and selectivity. It can also have non-target effects on other plants and organisms in the environment.
将来の方向性
There are several future directions for research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is the development of new formulations that are more effective and less toxic. Another area of research is the study of the long-term effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on the environment and its potential impact on human health. Additionally, research can be done to explore the use of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is a need for more research on the non-target effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on other plants and organisms in the environment.
Conclusion
In conclusion, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a widely used herbicide that has been extensively studied for its herbicidal properties and its effect on various crops. It works by inhibiting the biosynthesis of carotenoids in plants, leading to the destruction of the chloroplasts in the plant cells. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to humans or animals. However, it can have non-target effects on other plants and organisms in the environment. Future research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole should focus on the development of new formulations, the study of its long-term effects on the environment and human health, and the exploration of its use in combination with other herbicides.
合成法
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is synthesized by the reaction of 2-chloro-2,2-dimethylpropanenitrile with hydrazine hydrate, followed by reaction with formaldehyde and isobutyl alcohol. The resulting product is then chlorinated with thionyl chloride to yield 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its herbicidal properties and its effect on various crops. It has been found to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Research has also shown that 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to the environment.
特性
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNYBQQPXFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)
![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)



![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)
![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)